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Compound of Interest

Compound Name: Azonine

Cat. No.: B14745161

Azonine and azepine represent two distinct classes of unsaturated nitrogen-containing
heterocycles that have garnered interest in medicinal chemistry due to their presence in various
biologically active compounds. While both are structurally related, their differing ring sizes—
nine-membered for azonine and seven-membered for azepine—confer unique
physicochemical and pharmacological properties. This guide provides a comparative overview
of these two heterocyclic systems, summarizing their key characteristics, synthesis, and
biological activities to aid researchers in drug discovery and development.

Physicochemical Properties: A Tale of Two Rings

The fundamental differences between azonine and azepine begin with their core structures.
Azonine is a nine-membered ring system with the chemical formula CsHsN, while azepine is a
smaller, seven-membered ring with the formula CeHzN.[1][2] This variation in ring size has
significant implications for their three-dimensional structure, aromaticity, and overall stability.

Azonine is considered to possess a notable degree of aromatic stability and is one of the
largest monocyclic all-cis ring systems to be nearly planar.[1] However, it exists as an
equilibrium mixture of planar and distorted conformations in solution, a balance influenced by
angle strain and aromaticity.[1] In contrast, azepine is non-planar and its most stable tautomeric
form is 3H-azepine, as the 1H-azepine form is unstable.[2]

A summary of their key physicochemical properties is presented in Table 1.
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Property Azonine Azepine
Chemical Formula CsHoN CeH7N
Molar Mass 119.167 g-mol~2[1] 93.129 g-mol—[2]
9-membered unsaturated 7-membered unsaturated
Structure
heterocycle heterocycle

Considered to have _ o
Non-aromatic, exists in

Aromaticity considerable aromatic ]
. tautomeric forms[3]
stability[1]
_ Equilibrium between planar Non-planar, boat-like
Conformation

and distorted conformations[1] = conformation in derivatives[3]

Stability Relatively stable 1H-azepine is unstable[2]

Synthesis and Experimental Protocols

The synthetic routes to azonine and azepine derivatives are distinct, reflecting their different
ring structures.

General Synthesis of Azonine Derivatives

The synthesis of azonine derivatives can be challenging. One reported method involves aza-
Cope rearrangement for the stereocontrolled four-carbon homologation of vicinally
functionalized allylic pyrrolidine methanols. This method provides a modular and efficient route
to highly customized azonines.

Experimental Protocol: Aza-Cope Rearrangement for Azonine Synthesis

A detailed experimental protocol for this specific synthesis would involve the following general
steps:

o Preparation of the Allylic Pyrrolidine Methanol Precursor: Synthesis of the starting material, a
polysubstituted pyrrolidine bearing vicinal stereocenters.

o Aza-Cope Rearrangement: The pyrrolidine derivative is subjected to conditions that promote
the[4][4]-sigmatropic rearrangement. This typically involves heating in a suitable solvent,
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such as hexafluoroisopropanol (HFIP), which has been shown to be effective for this
transformation.

o Work-up and Purification: After the reaction is complete, the mixture is cooled, and the
solvent is removed under reduced pressure. The crude product is then purified using column
chromatography on silica gel with an appropriate eluent system (e.g., a mixture of hexane
and ethyl acetate) to yield the desired azonine derivative.

o Characterization: The structure of the synthesized azonine is confirmed by spectroscopic
methods such as 'H NMR, 13C NMR, and mass spectrometry.

General Synthesis of Azepine Derivatives

Azepine derivatives are more commonly synthesized, with a variety of methods reported in the
literature. A frequent approach is the ring expansion of smaller nitrogen-containing
heterocycles. One well-established method involves the reaction of a quinazolinone chalcone
with an amino compound in an acidic medium.

Experimental Protocol: Synthesis of Diazepines from Quinazolinone Chalcones

e Reaction Setup: An equimolar amount of the quinazolinone chalcone and 2-aminoaniline are
dissolved in glacial acetic acid.

o Reflux: The reaction mixture is heated under reflux for a specified period, typically several
hours, and the progress is monitored by thin-layer chromatography (TLC).

« |solation of Product: Upon completion, the reaction mixture is cooled, and the precipitated
product is collected by filtration.

 Purification: The crude product is washed with a suitable solvent (e.g., ethanol) and dried
under a vacuum to yield the purified diazepine derivative.

o Characterization: The final product is characterized by determining its melting point, and its
structure is confirmed using elemental analysis and spectroscopic techniques (FT-IR, *H
NMR, 13C NMR, and mass spectrometry).

Biological Activities and Therapeutic Potential
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Both azonine and azepine scaffolds are found in molecules with a wide range of biological
activities. However, azepine derivatives have been more extensively studied and have led to
the development of several marketed drugs.

Azonine Derivatives

The pharmacological profile of azonine derivatives is less explored. Some studies have
investigated their potential as serotonin (5-HT2A) and dopamine receptor modulators. For
instance, certain pyrrolo[2,3-d]azonine derivatives have shown weak partial agonistic activity at
5-HT2A receptors and weak antagonistic potency at histamine Hi receptors.

Azepine Derivatives

The azepine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting
a broad spectrum of pharmacological effects. These include:

e Antidepressant and Anxiolytic: Dibenzazepine derivatives such as imipramine are well-
known antidepressants.

e Anticonvulsant: Carbamazepine is a widely used anticonvulsant drug.
» Antihypertensive: Some azepine derivatives act as ACE inhibitors.

o Anticancer: Certain chiral azepines have shown potential as inhibitors of MAP2K1 and COX-
2, key enzymes in cancer-related signaling pathways.[5] Molecular docking studies have
suggested that these compounds could be energetically superior inhibitors compared to
reference drugs.[5]

e Antimicrobial: Various azepine derivatives have demonstrated antibacterial and antifungal
activity, with some showing potent activity against tested bacterial strains with Minimum
Inhibitory Concentrations (MICs) in the range of 39—78 pg/mL.

A selection of reported biological activities for azepine derivatives with quantitative data is
presented in Table 2.
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Compound Class

Biological Activity

Target/Assay

Quantitative Data
(ICs0/MIC)

Chiral Azepines

Anticancer

MAP2K1, COX-2

In silico; energetically
superior to reference
drugs[5]

Dihydrodiazepine

Anti-inflammatory

TLR4/NF-kB and
TLR4/IRF3 pathways

Attenuates
inflammation in septic

mice

Substituted Azepines

Antibacterial

Various bacterial

strains

MIC: 39—-78 pg/mL

Substituted Azepines

Antifungal

Various fungal strains

MIC: 156—-313 pg/mL

Signaling Pathway and Experimental Workflow

The diverse biological activities of azepine derivatives, particularly their anticancer potential,

are linked to their interaction with key cellular signaling pathways. The Mitogen-Activated

Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell proliferation,

differentiation, and apoptosis, and its dysregulation is a hallmark of many cancers. Certain

azepine derivatives have been identified as potential inhibitors of components of this pathway,
such as MAP2K1 (MEK1).[5]

Below is a diagram illustrating a generalized experimental workflow for the synthesis and

screening of novel azonine and azepine derivatives targeting a signaling pathway like MAPK.
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Generalized Workflow for Synthesis and Screening of Azonine/Azepine Derivatives
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Caption: Generalized workflow for the synthesis and biological screening of azonine and
azepine derivatives targeting the MAPK signaling pathway.

Conclusion

Azonines and azepines represent two important classes of nitrogen-containing heterocycles
with distinct properties and therapeutic potential. While azepine derivatives are well-established
in pharmacology with numerous applications, azonines remain a relatively underexplored area
with potential for the discovery of novel bioactive compounds. The comparative data presented
in this guide highlights the current state of knowledge and underscores the opportunities for
further research, particularly in the systematic evaluation of azonine derivatives and direct
comparative studies against their seven-membered counterparts. Such investigations will be
crucial for unlocking the full therapeutic potential of these fascinating heterocyclic systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

¢ 1. Azonine - Wikipedia [en.wikipedia.org]

e 2. Azepine - Wikipedia [en.wikipedia.org]

o 3. grokipedia.com [grokipedia.com]

e 4. Azonine (293-57-2) for sale [vulcanchem.com]
¢ 5. benthamscience.com [benthamscience.com]

 To cite this document: BenchChem. [Azonine vs. Azepine: A Comparative Analysis for Drug
Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b14745161#azonine-vs-azepine-a-comparative-study]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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